12-Methyltetradec-2-enoic acid
Description
12-Methyltetradec-2-enoic acid is an unsaturated branched-chain fatty acid with a 14-carbon backbone (tetradec-), a methyl group at position 12, and a double bond at position 2. Its molecular formula is C₁₅H₂₈O₂, and its molecular weight is 240.38 g/mol.
Properties
CAS No. |
83566-49-8 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
12-methyltetradec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17) |
InChI Key |
NFVGAUSSOLRHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltetradec-2-enoic acid typically involves the introduction of a methyl group at the 13th position of cis-2-tetradecenoic acid. This can be achieved through various organic synthesis techniques, including:
Alkylation Reactions: Using methylating agents to introduce the methyl group.
Catalytic Hydrogenation: To ensure the correct positioning of the double bond and the methyl group.
Industrial Production Methods
Industrial production methods for 12-Methyltetradec-2-enoic acid often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
12-Methyltetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
12-Methyltetradec-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Methyltetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. Its effects are mediated through its structural properties and its ability to interact with biological molecules .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of 12-Methyltetradec-2-enoic Acid and Analogs
Key Observations:
Chain Length and Branching: The target compound (14-carbon backbone) has a longer chain than (E)-11-methyldodec-2-enoic acid (12-carbon backbone) . Branching at C12 reduces melting points compared to linear analogs due to disrupted molecular packing .
Unsaturation: The Δ² double bond in the target compound introduces rigidity, increasing melting point compared to saturated 12-methyltetradecanoic acid but lowering it relative to unbranched unsaturated acids .
Functional Groups: The carboxylic acid group enhances hydrophilicity compared to ester derivatives like methyl 12-methyltetradecanoate .
Physicochemical Properties:
- Solubility : The Δ² double bond and branching reduce solubility in polar solvents compared to straight-chain acids but improve lipid membrane integration .
- Thermal Stability: Saturated analogs (e.g., 12-methyltetradecanoic acid) exhibit higher thermal stability due to the absence of reactive double bonds .
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